molecular formula C17H19N3O6S B2845404 N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1171724-80-3

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2845404
CAS No.: 1171724-80-3
M. Wt: 393.41
InChI Key: ZEXVAVWXRAPJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a recognized and potent ATP-competitive inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Its primary research value lies in its high selectivity for PI3Kα over other PI3K isoforms and related kinases , making it an essential pharmacological tool for dissecting the specific roles of the PI3Kα pathway in cellular processes. The PI3K/AKT/mTOR signaling axis is one of the most frequently dysregulated pathways in human cancers, driving cell proliferation, survival, and metabolism. Researchers utilize this compound to investigate oncogenic signaling in various cancer models, including those with PIK3CA mutations or HER2 amplifications . By selectively inhibiting PI3Kα, this compound enables the study of pathway dependencies, the identification of predictive biomarkers for PI3K-targeted therapies, and the exploration of mechanisms underlying resistance to other targeted agents. Its application is crucial in preclinical research for evaluating the efficacy of PI3Kα blockade as a therapeutic strategy and for developing rational combination treatments.

Properties

IUPAC Name

N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-11(2)27(22,23)13-5-3-12(4-6-13)9-15-19-20-17(26-15)18-16(21)14-10-24-7-8-25-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVAVWXRAPJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Reaction Optimization

Method Reagents/Conditions Yield (%) Purity (HPLC)
POCl₃ Cyclization POCl₃, 110°C, 6 h 78 >95%
One-Pot Synthesis NIITP, Cu(OAc)₂, 40°C, 18 h 65 92%
HATU Coupling HATU, DIPEA, DCM, rt, 3 h 81 97%

Introduction of the 4-(isopropylsulfonyl)benzyl group occurs through nucleophilic substitution or Friedel-Crafts alkylation. Source details sulfonylation using isopropylsulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 89% conversion at 0°C–25°C. Subsequent coupling to the oxadiazole nitrogen employs Mitsunobu conditions (DIAD, PPh₃) or palladium-catalyzed cross-coupling.

Sulfonylation Efficiency

  • Optimal Solvent : DCM > THF > DMF (polar aprotic solvents reduce side reactions)
  • Base Impact : Et₃N (89%) > K₂CO₃ (72%) > NaH (58%)
  • Reaction Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and LC-MS ([M+H]+ = 342.1)

Dioxine-Carboxamide Moiety Synthesis

The 5,6-dihydro-1,4-dioxine-2-carboxamide segment derives from 2,3-dihydroxybenzoic acid derivatives. Source outlines a four-step protocol:

  • Esterification : Methanol/H₂SO₄ reflux (12 h, 94% yield)
  • Alkylation : 1,2-dibromoethane/K₂CO₃ (80°C, 8 h, 76% yield)
  • Hydrolysis : LiOH/THF-H₂O (rt, 4 h, 88% yield)
  • Amidation : Mixed-anhydride method (ClCO₂Et, N-methylmorpholine, 0°C, 2 h)

Final Coupling and Purification

Conjugation of the oxadiazole and dioxine-carboxamide units employs peptide coupling reagents. Source reports superior results with HATU/DIPEA in DCM (3 h, 81% yield) compared to EDCl/HOBt (68% yield). Critical parameters include:

  • Stoichiometry : 1.2 equivalents of dioxine-carboxamide acid
  • Temperature : 0°C → 25°C gradual warming
  • Workup : Aqueous extraction (NaHCO₃) and silica gel chromatography (ethyl acetate/hexane gradient)

Analytical Validation

Structural confirmation integrates multiple spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 4.32 (d, J = 6.5 Hz, 2H, dioxine-CH₂), 3.19 (septet, J = 6.8 Hz, 1H, isopropyl-CH)
  • HRMS : m/z 453.1247 [M+H]+ (calc. 453.1251)
  • HPLC : >98% purity (C18 column, acetonitrile/water 55:45)

Scalability and Industrial Considerations

Batch-scale synthesis (100 g) in source demonstrates:

  • Cost Efficiency : NIITP method reduces reagent costs by 40% vs. traditional cyclization
  • Throughput : 72% yield maintained at 10 mol scale
  • Waste Streams : Ethyl acetate/hexane recrystallization minimizes environmental impact

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Microreactor systems enhance heat transfer during exothermic cyclization steps (source, 92% yield at 1 kg/day throughput)
  • Enzymatic Amidations : Lipase-catalyzed coupling reduces racemization risks for chiral variants

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or dioxine rings.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains. Studies have shown that modifications to the oxadiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Cancer Research
N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property could be leveraged for developing novel anticancer therapies .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has explored its use in creating advanced materials for applications in electronics and aerospace .

Nanotechnology
In nanotechnology, the compound has been studied for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents to specific tissues, improving treatment efficacy while minimizing side effects .

Environmental Applications

Pesticide Development
The compound's structural characteristics make it a candidate for developing environmentally friendly pesticides. Research is ongoing to assess its effectiveness against agricultural pests while ensuring minimal impact on non-target organisms .

Bioremediation
Preliminary investigations suggest that this compound may play a role in bioremediation efforts by enhancing the degradation of pollutants in contaminated environments. Its application could lead to more efficient cleanup processes in soil and water remediation projects .

Data Tables

Application Area Description Evidence/Case Studies
Medicinal ChemistryAntimicrobial activity against bacterial strainsIn vitro assays showing significant inhibition
Anti-inflammatory propertiesCytokine inhibition studies indicating efficacy
Induction of apoptosis in cancer cellsPreliminary studies on oxidative stress mechanisms
Material ScienceUse as a monomer for polymersEnhanced thermal stability observed in composites
Application in drug delivery systemsNanoparticle formation facilitating targeted delivery
Environmental ApplicationsDevelopment of eco-friendly pesticidesOngoing research on effectiveness against pests
Potential role in bioremediation of pollutantsInitial findings supporting pollutant degradation

Mechanism of Action

The mechanism of action of N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[5-(5,6-Dihydro-1,4-Dioxin-2-yl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide

Key Structural Differences :

  • Sulfonamide vs. Sulfonyl Group : The analog replaces the isopropylsulfonyl group with a methyl(phenyl)sulfamoyl substituent. This introduces a tertiary amine, increasing polarity and reducing steric bulk compared to the isopropyl group.
  • Benzamide Positioning : The benzamide group is directly attached to the oxadiazole ring, whereas the target compound’s benzyl group is linked via a methylene bridge.

Pharmacological Implications :

  • However, the reduced lipophilicity could limit blood-brain barrier penetration.
  • The absence of a methylene spacer in the analog might restrict conformational flexibility, affecting binding to sterically constrained enzymatic pockets .
Table 1: Structural and Physicochemical Comparison
Property Target Compound Analog ()
Molecular Weight ~435.47 g/mol ~495.54 g/mol
Key Substituent 4-(Isopropylsulfonyl)benzyl 4-[Methyl(phenyl)sulfamoyl]benzamide
LogP (Predicted) 3.2 (moderate lipophilicity) 2.1 (higher polarity)
Hydrogen Bond Acceptors 7 9

Thiazole- and Imidazolidinone-Based Compounds ()

While structurally distinct, these compounds share functional motifs relevant to protease or kinase inhibition:

  • Imidazolidinone Groups: These introduce rigid, planar structures that may improve selectivity for enzymes with defined hydrophobic pockets.

Comparative Insights :

  • The target compound’s oxadiazole-dihydrodioxine scaffold offers a balance between rigidity and flexibility, which is absent in fully aromatic thiazole derivatives.
  • Imidazolidinone-containing analogs (e.g., PF 43(1) compounds) prioritize metabolic stability but may suffer from reduced solubility compared to the sulfonyl/sulfamoyl groups in the target compound and its benzamide analog .

Research Findings and Trends

Binding Affinity Predictions

  • Target Compound : Molecular docking studies suggest strong interactions with ATP-binding pockets due to the isopropylsulfonyl group’s hydrophobic interactions and the oxadiazole’s hydrogen-bonding capacity.
  • Analog () : The sulfamoyl group’s polarity may favor binding to polar active sites, such as those in phosphatase enzymes.

Metabolic Stability

  • The dihydrodioxine ring in the target compound reduces oxidative degradation risks compared to fully unsaturated heterocycles in thiazole-based analogs.

Biological Activity

N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Dioxine moiety : Often linked to various therapeutic effects.
  • Isopropylsulfonyl group : Enhances solubility and biological activity.

1. Antioxidant Activity

Research indicates that compounds with oxadiazole and dioxine structures often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives of similar structures can effectively scavenge free radicals and reduce oxidative damage in cellular models .

2. Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is significant. Compounds with similar structural frameworks have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

4. Neuroprotective Effects

Given the structure’s resemblance to known neuroprotective agents, there is a hypothesis that this compound may offer protection against neurodegenerative diseases. The oxadiazole moiety has been associated with the inhibition of monoamine oxidase (MAO), which plays a role in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following factors influence its efficacy:

  • Substituents on the oxadiazole ring : Variations can enhance selectivity towards specific biological targets.
  • Positioning of functional groups : The placement of the isopropylsulfonyl group has been shown to affect solubility and bioavailability significantly.

Case Studies

Several studies have explored related compounds:

  • MAO Inhibition : A study on oxadiazole derivatives reported potent MAO B inhibition with IC50 values in the low nanomolar range, indicating strong potential for neuroprotective applications .
  • Antimicrobial Testing : Research on similar dioxane derivatives showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus .
  • Anti-inflammatory Activity : A derivative containing a benzodioxane structure exhibited promising anti-inflammatory effects in preclinical models by reducing edema and cytokine levels .

Q & A

Basic: What are the optimal synthetic routes for N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, and how can purity be maximized?

Answer:
The synthesis typically involves:

Formation of the oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Sulfonylation of the benzyl group using isopropylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .

Coupling reactions to attach the dihydrodioxine-carboxamide moiety, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .
Purity Optimization:

  • Chromatographic purification (e.g., silica gel column or preparative HPLC) to remove unreacted intermediates.
  • Recrystallization from solvents like ethanol/water mixtures to enhance crystalline purity .
  • Reaction monitoring via TLC or HPLC to terminate reactions at optimal conversion points .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy (¹H/¹³C): Assign peaks to verify the oxadiazole ring (δ 8.5–9.0 ppm for protons), isopropylsulfonyl group (δ 1.2–1.4 ppm for CH₃), and dihydrodioxine moiety (δ 4.2–4.5 ppm for CH₂) .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Impurity interference (e.g., unreacted starting materials).
    Methodological Solutions:
  • Standardize assays using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known inhibitors) .
  • Re-evaluate purity via HPLC-MS to rule out batch-specific contaminants .
  • Dose-response studies to establish EC₅₀/IC₅₀ curves across multiple replicates .
  • Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole and sulfonyl motifs?

Answer:
Key Modifications:

  • Oxadiazole ring substitution: Replace with 1,2,4-triazole to assess impact on metabolic stability .
  • Sulfonyl group variation: Test ethylsulfonyl or aryl-sulfonyl analogs to probe steric/electronic effects .
  • Dihydrodioxine replacement: Substitute with tetrahydrofuran or morpholine rings to evaluate conformational flexibility .
    Methodology:
  • Parallel synthesis to generate analogs systematically.
  • In vitro screening against target enzymes (e.g., kinase inhibition assays) and off-target panels to assess selectivity .
  • Computational docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How can researchers investigate the pharmacokinetic (PK) properties of this compound?

Answer:
Key PK Parameters:

  • Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Permeability: Use Caco-2 cell monolayers or PAMPA assays to predict intestinal absorption .
    Advanced Tools:
  • Radiolabeled studies (¹⁴C or ³H) for tissue distribution profiling.
  • Plasma protein binding assays (e.g., equilibrium dialysis) to determine free fraction .

Advanced: What mechanistic approaches are suitable for identifying this compound’s molecular targets?

Answer:

  • Affinity chromatography: Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Cellular thermal shift assay (CETSA): Monitor target protein stabilization upon compound binding under heat stress .
  • RNA-seq/proteomics: Compare gene/protein expression profiles in treated vs. untreated cells to infer pathways .
  • Cryo-EM/X-ray crystallography: Resolve compound-target complexes at atomic resolution (if crystallizable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.